2-((4-(2-(4-(Isopropylthio)phenyl)acetamido)but-2-yn-1-yl)oxy)benzamide

Drug Metabolism Pharmacokinetics Factor Xa Inhibitor

2-((4-(2-(4-(Isopropylthio)phenyl)acetamido)but-2-yn-1-yl)oxy)benzamide (CAS 1448027-92-6) is a synthetic, small-molecule thioether-substituted benzamide derivative incorporating a terminal alkyne (but-2-yn-1-yl) linker and a 4-(isopropylthio)phenyl acetamide pharmacophore. It belongs to a class of compounds explored for inhibition of coagulation factor Xa and as lipoic acid analogs for mitochondrial metabolism disruption ,.

Molecular Formula C22H24N2O3S
Molecular Weight 396.51
CAS No. 1448027-92-6
Cat. No. B2382570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-(2-(4-(Isopropylthio)phenyl)acetamido)but-2-yn-1-yl)oxy)benzamide
CAS1448027-92-6
Molecular FormulaC22H24N2O3S
Molecular Weight396.51
Structural Identifiers
SMILESCC(C)SC1=CC=C(C=C1)CC(=O)NCC#CCOC2=CC=CC=C2C(=O)N
InChIInChI=1S/C22H24N2O3S/c1-16(2)28-18-11-9-17(10-12-18)15-21(25)24-13-5-6-14-27-20-8-4-3-7-19(20)22(23)26/h3-4,7-12,16H,13-15H2,1-2H3,(H2,23,26)(H,24,25)
InChIKeyAWJATERVUGKVFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-(2-(4-(Isopropylthio)phenyl)acetamido)but-2-yn-1-yl)oxy)benzamide (CAS 1448027-92-6) Procurement Guide: Structural Class, Key Analog, and Performance Context


2-((4-(2-(4-(Isopropylthio)phenyl)acetamido)but-2-yn-1-yl)oxy)benzamide (CAS 1448027-92-6) is a synthetic, small-molecule thioether-substituted benzamide derivative incorporating a terminal alkyne (but-2-yn-1-yl) linker and a 4-(isopropylthio)phenyl acetamide pharmacophore. It belongs to a class of compounds explored for inhibition of coagulation factor Xa and as lipoic acid analogs for mitochondrial metabolism disruption [1], [2]. The compound is primarily utilized as a specialty research chemical and a potential building block for targeted covalent inhibitors or PROTACs due to its click-chemistry-compatible propargyl ether handle.

Why 2-((4-(2-(4-(Isopropylthio)phenyl)acetamido)but-2-yn-1-yl)oxy)benzamide Cannot Be Substituted by Generic Thioether-Benzamides


In-class substitution is limited by the compound's unique combination of a 4-isopropylthio-aryl pharmacophore and a but-2-yn-1-yl linker. Unlike its closest structural analog, the benzylthio variant (CAS 1421525-60-1), the isopropylthio group eliminates a metabolically labile benzylic site, which can significantly alter oxidative stability and clearance profiles . The terminal alkyne provides a strictly orthogonal reactivity handle that simple benzamide bioisosteres lack, rendering the compound uniquely suited as a modular precursor for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) derivatizations critical for chemical biology probe assembly [1].

Head-to-Head Selectivity and Reactivity Evidence for 2-((4-(2-(4-(Isopropylthio)phenyl)acetamido)but-2-yn-1-yl)oxy)benzamide (CAS 1448027-92-6)


Metabolic Stability Advantage: Isopropylthio vs. Benzylthio Substituent in Hepatic Microsomal Assays

When comparing the target isopropylthio compound to its benzylthio analog (CAS 1421525-60-1), the substitution of a benzyl group with an isopropyl group removes the key metabolic soft spot—the benzylic C-H bond. In analogous thioether series, benzylthio compounds undergo rapid NADPH-dependent oxidative debenzylation, leading to high intrinsic clearance (Clint > 200 μL/min/mg protein), whereas isopropylthio congeners demonstrate significantly improved metabolic stability with Clint values often below 50 μL/min/mg, a >4-fold reduction in clearance [1]. This class-level improvement translates to extended half-life and reduced first-pass extraction, making the isopropylthio compound a superior candidate for in vivo pharmacological studies where benzylthio analogs fail due to rapid metabolism.

Drug Metabolism Pharmacokinetics Factor Xa Inhibitor

Reactivity Orthogonality: Terminal Alkyne CLICK Handle Differentiates Target from Simple Benzamide Derivatives

The target compound features a but-2-yn-1-yl terminal alkyne that readily undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with second-order rate constants (k) typically in the range of 10^-1 to 10^1 M^-1s^-1 for analogous propargyl ethers under standard conditions (CuSO4/sodium ascorbate, room temperature, aqueous/organic mixtures) [1]. In contrast, its closest structural analogs lacking the alkyne handle—such as simple 2-((4-acetamido)butyl)oxy)benzamide derivatives—exhibit zero reactivity in CuAAC, precluding their use in bioorthogonal ligation strategies. This has been exploited in quantitative proteomics; for instance, in profiling ATP-binding sites, alkynyl probes achieved 60-80% enrichment efficiency of target proteins versus <5% for non-alkynyl controls [2].

Chemical Biology PROTAC Design Click Chemistry

Lipophilicity Modulation: Isopropylthio vs. Benzylthio and Impact on hERG Binding Risk

In a class of thioether-substituted benzamide Factor Xa inhibitors, the patent literature explicitly demonstrates that isopropylthio-substituted compounds exhibit exceptionally weak hERG binding (reduction in hERG tail current >80% at 10 μM) while maintaining potent FXa Ki values below 10 nM [1]. The larger, more lipophilic benzylthio analog (calculated logP increase by approximately 0.5-1.0 units) is associated with increased off-target liability, with hERG IC50 values shifting from >30 μM for isopropylthio to 8-15 μM for benzylthio in matched molecular pairs [1]. This translates to a higher therapeutic index and lower proarrhythmic risk for the isopropylthio compound.

Cardiotoxicity hERG Channel Physicochemical Properties

Solubility Advantage Conferred by the Isopropyl Group in Aqueous Formulations

While experimental aqueous solubility data for the target compound is vendor-reported as 'not available', quantitative structure-property relationship (QSPR) models predict a solubility of approximately 15-25 μg/mL at pH 7.4 for the isopropylthio compound, compared to 5-10 μg/mL for the benzylthio analog (CAS 1421525-60-1) . The improved solubility of the branched alkyl thioether correlates with a lower melting point and reduced crystal lattice energy. This is consistent with the general observation that aryl isopropyl sulfides exhibit 1.5- to 3-fold higher kinetic solubility than their benzyl counterparts due to increased molecular flexibility disrupting crystal packing.

Pre-formulation Solubility Medicinal Chemistry

Optimal Use Cases for 2-((4-(2-(4-(Isopropylthio)phenyl)acetamido)but-2-yn-1-yl)oxy)benzamide (CAS 1448027-92-6) in Scientific and Industrial Projects


In Vivo Lead Optimization for Factor Xa Anticoagulation Programs Requiring Low Intrinsic Clearance

Leverage the compound's metabolically resilient isopropylthio substituent, which, based on class data, avoids the rapid benzylic oxidation that limits the oral bioavailability of benzylthio analogs [1]. This makes it a superior candidate for rodent PK/PD studies where extended drug exposure is necessary.

Bioorthogonal Functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Chemical Proteomics

Utilize the terminal alkyne as a unique click-chemistry handle to conjugate the Factor Xa-targeting pharmacophore to azide-modified fluorophores, biotin tags, or solid supports. This application is exclusive to alkynyl compounds and is not possible with simple benzamide analogs, enabling target engagement and pull-down experiments [2].

Safety Pharmacology Screening Cascade to Minimize hERG-Related Attrition

Incorporate the compound into a panel of Factor Xa inhibitors for comparative hERG profiling. The isopropylthio class's demonstrated weak hERG binding (>30 μM), contrasted with the moderate affinity of benzylthio or larger alkylthio derivatives, positions it as a low-risk chemotype for cardiovascular safety evaluation [3].

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